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molecular formula C12H22ClP B095532 Chlorodicyclohexylphosphine CAS No. 16523-54-9

Chlorodicyclohexylphosphine

Cat. No. B095532
M. Wt: 232.73 g/mol
InChI Key: AKJFBIZAEPTXIL-UHFFFAOYSA-N
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Patent
US04752648

Procedure details

A solution of 19 g (0.1 mol) dicyclohexylphosphine in 50 ml toluene was dropped into a suspension of 21 g (0.1 mol) PCl5 in 100 ml toluene. The reaction temperature was maintained at less than 30° C. After all had been dropped in, the whole was boiled for 1 hour under reflux. A slight precipitate was removed by means of a reverse frit and the reaction mixture was freed from all low boilers at 60° C. under 0.1 mbar. Yield: 23.3 g; 31P-NMR: δ P=126 ppm, (c-C6H11)2PCl, 96 mol %; δ P=54 ppm, (c-C6H11)2P(O)Cl, 3.7 mol %.
Quantity
19 g
Type
reactant
Reaction Step One
Name
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([PH:7][CH:8]2[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]2)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.P(Cl)(Cl)(Cl)(Cl)[Cl:15]>C1(C)C=CC=CC=1>[CH:8]1([P:7]([CH:1]2[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]2)[Cl:15])[CH2:9][CH2:10][CH2:11][CH2:12][CH2:13]1

Inputs

Step One
Name
Quantity
19 g
Type
reactant
Smiles
C1(CCCCC1)PC1CCCCC1
Name
Quantity
21 g
Type
reactant
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction temperature was maintained at less than 30° C
ADDITION
Type
ADDITION
Details
After all had been dropped in, the whole
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CUSTOM
Type
CUSTOM
Details
A slight precipitate was removed by means of a reverse frit
CUSTOM
Type
CUSTOM
Details
was freed from all low boilers at 60° C. under 0.1 mbar

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C1(CCCCC1)P(Cl)C1CCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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